molecular formula C13H18ClN5O2 B8648050 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine CAS No. 97845-59-5

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine

Cat. No.: B8648050
CAS No.: 97845-59-5
M. Wt: 311.77 g/mol
InChI Key: LCBKOELNAHEPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine is a chemical compound belonging to the purine family This compound is characterized by the presence of a purine ring system substituted with a chlorine atom at the 6th position and a 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products

Scientific Research Applications

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group in 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine imparts unique chemical and biological properties, making it distinct from other purine derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

97845-59-5

Molecular Formula

C13H18ClN5O2

Molecular Weight

311.77 g/mol

IUPAC Name

6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

InChI

InChI=1S/C13H18ClN5O2/c1-13(2)20-5-8(6-21-13)3-4-19-7-16-9-10(14)17-12(15)18-11(9)19/h7-8H,3-6H2,1-2H3,(H2,15,17,18)

InChI Key

LCBKOELNAHEPRY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)CCN2C=NC3=C2N=C(N=C3Cl)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5% Palladium on carbon (1.5 g) in tetrahydrofuran (40 ml) was prehydrogenated for 30 min at 50 p.s.i. 2,2-Dimethyl-5-[2-(2-amino-6-chloropurin-9-yl)]ethylidene-1,3-dioxane (3.0 g) in tetrahydrofuran (80 ml) was added and washed in with tetrahydrofuran (30 ml). The mixture was hydrogentated overnight at 50 p.s.i. with stirring. The catalyst was removed by filtration to give a colourless solution. The solvent was removed under reduced pressure and the residue recrystallised from IPA to give the title compound (1.92 g, 62.2% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
62.2%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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